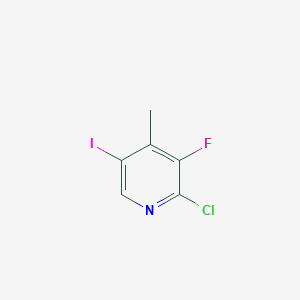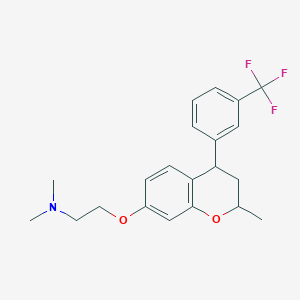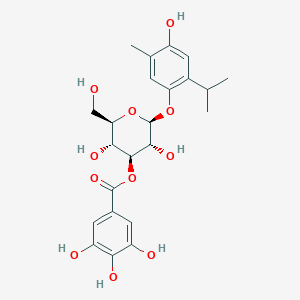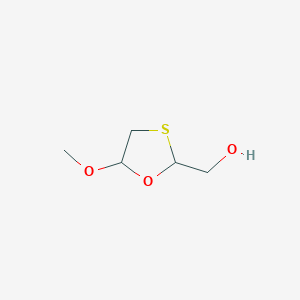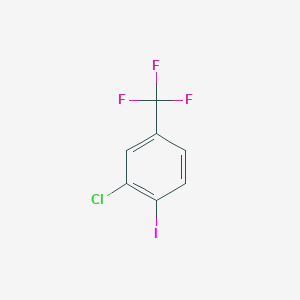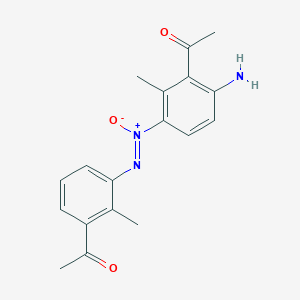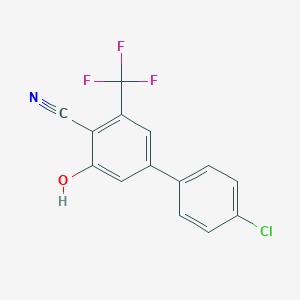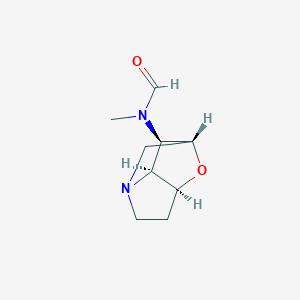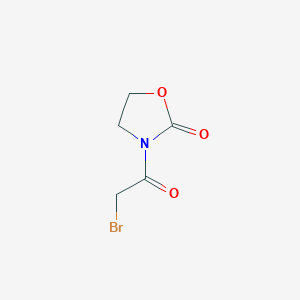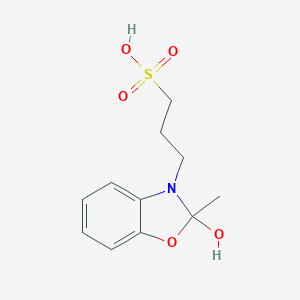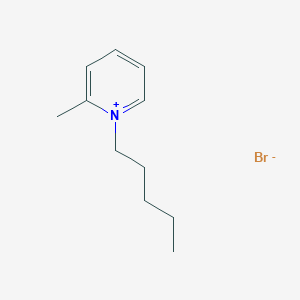
2-Methyl-1-pentylpyridin-1-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-pentylpyridin-1-ium bromide, also known as MPP+, is a chemical compound that has gained attention due to its potential applications in scientific research. MPP+ is a neurotoxin that can selectively damage dopaminergic neurons, making it a useful tool for studying Parkinson's disease and other neurological disorders.
科学研究应用
2-Methyl-1-pentylpyridin-1-ium;bromide+ has been widely used in scientific research as a tool to selectively damage dopaminergic neurons, which are responsible for producing dopamine in the brain. This makes 2-Methyl-1-pentylpyridin-1-ium;bromide+ a useful model for studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 2-Methyl-1-pentylpyridin-1-ium;bromide+ has also been used to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
作用机制
2-Methyl-1-pentylpyridin-1-ium;bromide+ works by selectively entering dopaminergic neurons through the dopamine transporter. Once inside the neuron, 2-Methyl-1-pentylpyridin-1-ium;bromide+ is converted to its toxic form, which causes damage to the mitochondria and leads to cell death. This selective toxicity makes 2-Methyl-1-pentylpyridin-1-ium;bromide+ a valuable tool for studying Parkinson's disease, as it mimics the loss of dopaminergic neurons that occurs in the disease.
Biochemical and Physiological Effects:
2-Methyl-1-pentylpyridin-1-ium;bromide+ has been shown to cause a decrease in dopamine levels, as well as an increase in reactive oxygen species and oxidative stress. These effects can lead to mitochondrial dysfunction and cell death, which are characteristic of Parkinson's disease. 2-Methyl-1-pentylpyridin-1-ium;bromide+ has also been shown to cause changes in gene expression and protein levels, which can provide insights into the underlying mechanisms of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-Methyl-1-pentylpyridin-1-ium;bromide+ in lab experiments is its selective toxicity, which allows researchers to study the effects of dopaminergic neuron loss without affecting other types of neurons. 2-Methyl-1-pentylpyridin-1-ium;bromide+ is also relatively easy to synthesize and can be used in a variety of experimental setups. However, 2-Methyl-1-pentylpyridin-1-ium;bromide+ has some limitations, including its potential toxicity to researchers and the need for specialized equipment and safety precautions.
未来方向
There are several future directions for 2-Methyl-1-pentylpyridin-1-ium;bromide+ research, including the development of new 2-Methyl-1-pentylpyridin-1-ium;bromide+ analogs with different selectivity and toxicity profiles. Researchers are also exploring the use of 2-Methyl-1-pentylpyridin-1-ium;bromide+ in combination with other compounds to better mimic the complex nature of neurological disorders. Additionally, 2-Methyl-1-pentylpyridin-1-ium;bromide+ research may provide insights into the development of new treatments for Parkinson's disease and other neurological disorders.
Conclusion:
In conclusion, 2-Methyl-1-pentylpyridin-1-ium bromide, or 2-Methyl-1-pentylpyridin-1-ium;bromide+, is a valuable tool for studying Parkinson's disease and other neurological disorders. Its selective toxicity and ability to mimic the loss of dopaminergic neurons make it a useful model for understanding the underlying mechanisms of these diseases. While there are some limitations to its use, 2-Methyl-1-pentylpyridin-1-ium;bromide+ research has the potential to provide important insights into the development of new treatments for neurological disorders.
合成方法
2-Methyl-1-pentylpyridin-1-ium;bromide+ can be synthesized through a multi-step process involving the reaction of 2-methylpyridine with pentyl bromide, followed by oxidation and quaternization. The final product is a white crystalline powder that is soluble in water and organic solvents.
属性
CAS 编号 |
148292-41-5 |
|---|---|
产品名称 |
2-Methyl-1-pentylpyridin-1-ium;bromide |
分子式 |
C11H18BrN |
分子量 |
244.17 g/mol |
IUPAC 名称 |
2-methyl-1-pentylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-3-4-6-9-12-10-7-5-8-11(12)2;/h5,7-8,10H,3-4,6,9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
WUGXMQKRNVELEX-UHFFFAOYSA-M |
SMILES |
CCCCC[N+]1=CC=CC=C1C.[Br-] |
规范 SMILES |
CCCCC[N+]1=CC=CC=C1C.[Br-] |
同义词 |
PYRIDINIUM, 2-METHYL-1-PENTYL-, BROMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



